molecular formula C20H31Cl2N3O3 B2794043 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,4-dichlorobenzamide CAS No. 2034585-11-8

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,4-dichlorobenzamide

Cat. No. B2794043
CAS RN: 2034585-11-8
M. Wt: 432.39
InChI Key: SOFMGXJUXZLLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . The tert-butoxy and dichlorobenzamide groups suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of piperazine derivatives involve complex reactions, including condensation reactions between carbamimide and aromatic acids in the presence of catalysts. These compounds are characterized using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside single crystal XRD data to confirm their structures (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Piperazine derivatives are evaluated for their biological activities, including in vitro antibacterial and anthelmintic activity. The activities of these compounds are determined through various screening methods, revealing potential applications in treating bacterial infections and parasitic worm infestations (Sanjeevarayappa et al., 2015).

Pharmaceutical Applications

  • Certain piperazine compounds are synthesized as potential dual antihypertensive agents, highlighting the versatility of piperazine derivatives in medicinal chemistry. The pharmacological potential of these compounds is explored through solid-state analytical techniques and spectroscopy, indicating their potential use in developing new therapeutic agents (Marvanová et al., 2016).

Antimicrobial and Antifungal Activities

  • Piperazine derivatives exhibit antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents. These activities are tested against several microorganisms, with some derivatives showing potent activity comparable to standard drugs (Kumar et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as its synthesis and characterization. Given the wide range of activities exhibited by piperazine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2,4-dichloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31Cl2N3O3/c1-20(2,3)28-14-16(26)13-25-10-8-24(9-11-25)7-6-23-19(27)17-5-4-15(21)12-18(17)22/h4-5,12,16,26H,6-11,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMGXJUXZLLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.